(R)-2-(2-Cyclohexylphenyl)pyrrolidine

Enantioselective synthesis Chiral building blocks Imine reductase

Sourcing the correct enantiopure building block is critical for stereospecific SAR studies. Using the (S)-enantiomer, racemate, or para-regioisomer yields non-equivalent binding data due to distinct steric and lipophilic profiles. • (R)-configuration enables optimal hydrophobic pocket occupancy, as validated in pan-TRK inhibitor development. • Ortho-cyclohexyl substitution delivers LogP 4.16, enhancing membrane permeability and oral bioavailability for CNS-targeted agents. • Serves as a sterically demanding benchmark for asymmetric methodology development (>99% ee target). Supplied as a high-purity chiral intermediate for kinase inhibitor and CNS drug discovery programs.

Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
Cat. No. B12978618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Cyclohexylphenyl)pyrrolidine
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=CC=C2C3CCCN3
InChIInChI=1S/C16H23N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h4-5,9-10,13,16-17H,1-3,6-8,11-12H2/t16-/m1/s1
InChIKeyBUQLACMQYVFYQF-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2-Cyclohexylphenyl)pyrrolidine: Chiral Building Block Overview


(R)-2-(2-Cyclohexylphenyl)pyrrolidine (CAS 1213063-56-9) is a chiral, non-racemic 2-aryl pyrrolidine derivative . It is a five-membered cyclic secondary amine with a single stereogenic center at the 2-position, bearing an ortho-cyclohexylphenyl substituent . This compound is primarily utilized as a high-purity chiral building block or intermediate in medicinal chemistry and organic synthesis, where the absolute (R)-configuration and the ortho-cyclohexyl substitution pattern confer distinct steric, electronic, and lipophilic properties compared to its enantiomer, regioisomers, and simpler 2-aryl pyrrolidine analogs [1].

1 Chiral building block with (R)-configuration for stereochemical control
2 Ortho-cyclohexyl substitution provides steric and lipophilic differentiation
3 High-purity intermediate for medicinal chemistry and asymmetric synthesis

(R)-2-(2-Cyclohexylphenyl)pyrrolidine: Why Analogs Cannot Substitute


Substituting (R)-2-(2-Cyclohexylphenyl)pyrrolidine with its (S)-enantiomer (CAS 1213323-40-0), the racemic mixture, or a regioisomer such as the para-cyclohexylphenyl analog (CAS 1213484-27-5) is not scientifically equivalent. In drug-relevant chemical space, the (R)-configuration of 2-aryl pyrrolidines has been explicitly identified as an ideal moiety for occupying hydrophobic pockets in therapeutic targets, exemplified by its critical role in orally bioavailable pan-TRK inhibitors [1]. Furthermore, the ortho-cyclohexyl substitution pattern provides a unique steric and lipophilic profile (LogP 4.16) that is distinct from both the para-substituted regioisomer and the unsubstituted phenyl analog . Such differences directly impact molecular recognition, binding kinetics, and downstream biological activity, making these compounds non-interchangeable in stereospecific synthetic routes and structure-activity relationship (SAR) studies [2].

(R)-enantiomer
(S)-enantiomer or racemate
Stereochemistry may not reproduce target engagement; enantiomer-specific activity reported in related TRK scaffolds
Ortho-cyclohexyl
Para-cyclohexyl regioisomer
Substitution pattern alters steric environment and amine reactivity; regioisomer may not transfer desired properties
2-Aryl pyrrolidine
N-Substituted pyrrolidine (e.g., RX 67668)
Different chemotype with distinct pharmacophore; substituting leads to unrelated biological activity

(R)-2-(2-Cyclohexylphenyl)pyrrolidine: Comparative Evidence


Stereochemical Purity: Enantiomer vs. Racemate

For drug discovery applications, enantiomerically pure 2-aryl pyrrolidines are essential. The (R)-stereochemistry of the target compound is critical; the (S)-enantiomer (CAS 1213323-40-0) and the racemic mixture would exhibit different, and often inferior, biological activity. A landmark study on pan-TRK inhibitors established that the (R)-2-phenylpyrrolidine moiety, by virtue of its shape complementarity to the hydrophobic pocket, is the pharmacologically preferred enantiomer [1]. While no direct IC50 comparison exists for the ortho-cyclohexylphenyl analog, the absolute necessity of the (R)-configuration for target engagement in this pharmaceutically validated class cannot be substituted [1].

Enantiomeric activity
Class-level
The (R)-enantiomer is the sole active configuration in related pan-TRK inhibitor scaffolds
Stereochemical control required; racemate may not replicate target engagement
Eudismic ratio not quantified for this scaffold; class-level inference from TRK inhibitor studies
Enantioselective synthesis Chiral building blocks Imine reductase

Ortho vs. Para Regioisomer Lipophilicity Effect

The ortho-cyclohexylphenyl substitution in the target compound results in a calculated LogP of 4.16 . This value is distinct from the para-substituted regioisomer (R)-2-(4-cyclohexylphenyl)pyrrolidine (CAS 1213484-27-5), which, while sharing the same molecular formula and weight, possesses a different spatial arrangement and electronic distribution. The ortho-substitution can lead to steric hindrance around the pyrrolidine nitrogen, influencing its basicity and nucleophilicity in ways the para-isomer does not, thereby affecting reactivity in downstream syntheses .

Regioisomer LogP
Context-dependent
Ortho-cyclohexyl (LogP 4.16 calc.) vs para-isomer; steric clash potential differs
Ortho steric environment may influence amine reactivity and molecular recognition
Calculated LogP; experimental validation advised
Regioisomer comparison Lipophilicity Physicochemical property

Cyclohexyl Substitution: Lipophilicity Gain vs. Phenyl

The inclusion of a cyclohexyl ring on the phenyl substituent dramatically increases the lipophilicity of the scaffold. The target compound has a calculated LogP of 4.16 , whereas the simpler analog (R)-2-phenylpyrrolidine (CAS 56523-47-8) has a significantly lower calculated LogP of approximately 2.5 . This difference of roughly 1.6 LogP units translates to a ~40-fold increase in theoretical partition coefficient, which can be crucial for membrane permeability and hydrophobic protein binding in a biological context.

Lipophilicity gain
Context-dependent
ΔLogP ~ +1.6
~40-fold increase
Increased LogP may support membrane permeability research
Based on calculated values; experimental LogP advised
Lipophilicity modulation Structure-property relationship Drug-likeness

Chemotype Distinction: 2-Aryl vs. N-Substituted Pyrrolidines

A common point of confusion arises between the target 2-substituted pyrrolidine and N-substituted analogs like RX 67668 (cis-1-[(1R,2R)-2-phenylcyclohexyl]pyrrolidine hydrochloride, CAS 40709-76-0). RX 67668 is a known cholinesterase inhibitor (IC50 5 μM for both AChE and BChE) . However, these are distinct chemotypes: the target compound has the pyrrolidine attached via its 2-position to the aryl ring, while RX 67668 has a pyrrolidine N-linked to a phenylcyclohexyl group. This fundamental connectivity difference results in entirely different pharmacophores, reactivity, and biological activity profiles .

Chemotype selectivity
Head-to-head
2-Aryl pyrrolidine vs N-substituted; different connectivity leads to distinct pharmacophores
Chemotype mismatch results in unrelated biological activity; confirm target specificity
RX 67668 is a cholinesterase inhibitor (IC50 5 μM) – distinct from building block function
Chemotype differentiation Pharmacophore Cholinergic system

(R)-2-(2-Cyclohexylphenyl)pyrrolidine: Key Applications


High-LogP Kinase and CNS Drug Synthesis

Given its elevated LogP of 4.16 , this (R)-configured building block is ideally suited for constructing libraries of kinase inhibitors or CNS-targeted agents where higher lipophilicity is required to improve membrane permeability, oral bioavailability, or blood-brain barrier penetration. Procure this over (R)-2-phenylpyrrolidine when the target product profile requires increased LogP.

TRK Kinase Inhibitor Synthesis

Following the demonstrated success of the (R)-2-aryl pyrrolidine moiety in pan-TRK inhibitors [1], this compound serves as a direct starting point for designing novel analogs with modified steric bulk. It should be used in place of the (S)-enantiomer or the racemate to maintain the correct stereochemistry for target engagement.

Asymmetric Synthesis Method Development

The compound serves as a benchmarking substrate or chiral standard for developing new asymmetric synthetic methodologies, such as imine reductase-catalyzed synthesis, where achieving >99% ee is the benchmark [2]. Its ortho-substitution provides a challenging, sterically demanding test case.

SAR Studies of 2-Aryl Pyrrolidines

When investigating the role of aryl substitution on potency and selectivity for a 2-aryl pyrrolidine-based pharmacophore, this compound offers a distinct ortho-cyclohexyl data point, enabling differentiation from para-cyclohexyl, meta-substituted, and unsubstituted phenyl analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
High-lipophilicity ortho-cyclohexyl substitution
LogP-driven membrane permeability evaluation
TRK kinase inhibitor research
(R)-configuration for hydrophobic pocket fit
Stereochemical control in target engagement assays
Asymmetric synthesis methodology
Sterically demanding ortho-substituted chiral amine
Enantioselectivity and ee benchmarking
SAR studies of 2-aryl pyrrolidines
Ortho-cyclohexyl as steric/electronic probe
Positional isomer differentiation in activity profiling
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